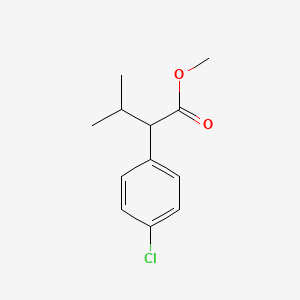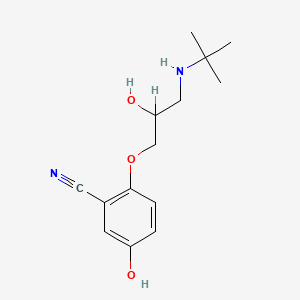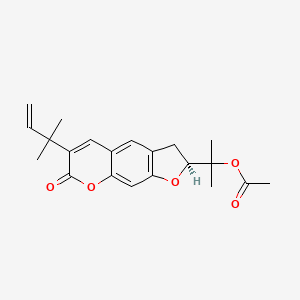
(+)-Rutamarin
Descripción general
Descripción
Rutamarin is a furanocoumarin.
Aplicaciones Científicas De Investigación
Inhibitory Activity on Epstein-Barr Virus
(+)-Rutamarin has been researched for its inhibitory activity against Epstein-Barr Virus (EBV) lytic DNA replication. Studies have shown that derivatives of rutamarin demonstrate potent antiviral effects, with some compounds exhibiting low micromolar inhibitory concentrations (IC50) and high selectivity index values, indicating their potential as leads for further investigation in antiviral therapy (Lin et al., 2017).
Synthesis and Analogues Development
The first enantioselective total synthesis of this compound has been described, highlighting its potential for development and modification. This synthesis method allows for the production of this compound analogues, expanding the potential applications of this compound in various scientific research fields (Zhang et al., 2008).
Monoamine Oxidase Inhibition
This compound has been evaluated for its inhibitory activity against human monoamine oxidase B (hMAO-B), a key enzyme in the central nervous system. The compound demonstrated significant inhibition, suggesting its potential use in neurological research and therapy (Kozioł et al., 2020).
Apoptotic Effects in Cancer Cells
Research has shown that this compound induces apoptotic cell death in the HT29 colon adenocarcinoma cell line. This suggests its potential application in cancer research, particularly in developing treatments targeting specific cancer cell lines (Suhaimi et al., 2017).
Target Fishing for Drug Discovery
In silico target fishing has been used to identify potential targets for this compound, aiding in the rational discovery of ligands and pharmacological profiling of extracts. This method helps in identifying biological targets that could be affected by this compound, thereby broadening its application in drug discovery (Rollinger et al., 2009).
Activation of TAS2R Bitter Taste Receptors and TRP Channels
This compound has been found to activate specific bitter taste receptors (TAS2Rs) and transient receptor potential (TRP) ion channels. This discovery is significant in sensory biology, particularly in understanding the molecular mechanisms of taste and nociception (Mancuso et al., 2015).
Antiprotozoal Activity
Studies have highlighted the antiprotozoal activity of this compound against Entamoeba histolytica, a causative agent of amoebiasis. This suggests its potential use in developing treatments for parasitic infections (Bazaldúa-Rodríguez et al., 2021).
Antiviral Activity Against Kaposi's Sarcoma-Associated Herpesvirus
This compound has demonstrated antiviral activity against Kaposi's Sarcoma-Associated Herpesvirus (KSHV) by inhibiting the catalytic activity of human Topoisomerase II. This property could be exploited in the development of antiviral therapies (Xu et al., 2013).
Improving Glucose Homeostasis in Insulin-Resistant Mice
Research has shown that this compound ameliorates glucose homeostasis in insulin-resistant mice, suggesting its potential application in the study and treatment of type 2 diabetes mellitus (Zhang et al., 2012).
Mecanismo De Acción
- The primary targets of (+)-Rutamarin are specific proteins or pathways within cells. Unfortunately, I don’t have specific information on the exact targets for this compound. However, in drug discovery, identifying these targets is essential for rationalizing phenotypic findings and predicting potential side effects .
- Computational analyses can help predict how the compound interacts with its targets. Techniques like connectivity mapping and pathway enrichment provide insights into potential interactions and downstream effects .
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
(+)-Rutamarin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as topoisomerase I and II, which are essential for DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, thereby exhibiting anticancer properties. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases, which play a role in regulating cellular functions .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death . Furthermore, this compound affects cell signaling pathways by modulating the activity of proteins such as NF-κB and MAPK, which are involved in inflammation and cell survival . This compound also impacts gene expression by regulating transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, thereby inhibiting their activity . This inhibition can lead to the accumulation of DNA damage and the activation of apoptotic pathways. Additionally, this compound modulates gene expression by interacting with transcription factors and altering the transcription of target genes . This compound also affects cellular signaling by binding to receptors and influencing downstream signaling cascades .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . The long-term effects of this compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In vitro and in vivo studies have demonstrated that the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that can be excreted from the body. This compound also affects metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The nuclear localization of this compound is essential for its role in modulating gene expression and inducing apoptosis in cancer cells .
Propiedades
IUPAC Name |
2-[(2S)-6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-7-20(3,4)15-9-13-8-14-10-18(21(5,6)26-12(2)22)24-16(14)11-17(13)25-19(15)23/h7-9,11,18H,1,10H2,2-6H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMHMGFGCLBSAY-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927299 | |
| Record name | 2-[6-(2-Methylbut-3-en-2-yl)-7-oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl]propan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13164-05-1 | |
| Record name | (2S)-2-[1-(Acetyloxy)-1-methylethyl]-6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13164-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chalepin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[6-(2-Methylbut-3-en-2-yl)-7-oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl]propan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUTAMARIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSZ140D583 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: (+)-Rutamarin exhibits its activity through interaction with multiple targets:
- Human Topoisomerase IIα: this compound acts as a catalytic inhibitor of this enzyme. [, ] It binds to the ATPase domain of human topoisomerase IIα, [] hindering the enzyme's function, which is crucial for Kaposi's Sarcoma-Associated Herpesvirus (KSHV) lytic DNA replication. [] This inhibition leads to the suppression of KSHV lytic replication [] and a reduction in virion production. []
- Protein Tyrosine Phosphatase 1B (PTP1B): this compound inhibits PTP1B, [] leading to enhanced basal and insulin-induced GLUT4 translocation. [] This translocation is mediated through the PI3 kinase-AKT/PKB pathway. []
- Retinoid X Receptor α (RXRα): this compound acts as an agonist of RXRα, [] stimulating an increase in GLUT4 expression. []
A: * Molecular Formula: C19H22O3 [, ]* Molecular Weight: 300.38 g/mol [, ]* Spectroscopic Data: While a detailed description is not provided in the papers, key spectroscopic data, including 1H and 13C NMR, IR, and MS, has been used for structure elucidation and confirmation. [, , , ]
ANone: Specific data regarding this compound's material compatibility and stability under various conditions (temperature, pH, light) is not extensively discussed within the provided research. Further investigations are needed to explore its performance and potential applications under different environmental conditions.
ANone: The provided research primarily focuses on this compound's biological activity rather than its catalytic properties. There is no evidence presented to suggest this compound possesses catalytic activity.
A: Yes, molecular modeling was used to investigate this compound's interaction with human topoisomerase IIα. [] Docking studies were performed to determine the binding mode of this compound to the ATPase domain of the enzyme, and the findings were validated using molecular dynamics (MD) simulations. [] In addition, molecular modeling and crystallographic approaches were utilized to determine the binding modes of this compound to PTP1B and RXRα. []
A: Research on (-)-Rutamarin derivatives, synthesized from (-)-chalepin, revealed that modifications to the structure affect anti-Epstein-Barr virus (EBV) activity. [] Specifically, compounds with various substituents at the C-3 position of the coumarin ring exhibited altered potency against EBV lytic DNA replication. [] This suggests that the C-3 position and its substituents play a significant role in determining the molecule's biological activity. []
ANone: The provided research does not offer specific details regarding the stability of this compound under various conditions or strategies for its formulation to enhance stability, solubility, or bioavailability. Further studies are needed to investigate these aspects.
ANone: The provided research papers primarily focus on this compound's biological activity and do not provide information related to SHE regulations. As a natural product under investigation, it is crucial to conduct further studies to establish its safety profile and address any potential environmental impacts.
ANone: The provided research papers do not delve into the detailed ADME properties (absorption, distribution, metabolism, excretion) or in vivo activity and efficacy of this compound. Further studies are needed to understand its PK/PD profile.
ANone: Several studies demonstrated the in vitro and in vivo efficacy of this compound:
- Antiviral Activity: this compound effectively inhibits KSHV lytic DNA replication in BCBL-1 cells (IC50 of 1.12 μM) [] and blocks virion production (EC50 of 1.62 μM). [] Additionally, it inhibits EBV lytic DNA replication with an IC50 of 7.0 μM. []
- Anti-tumor Activity: this compound shows cytotoxic activity against HT29 colon adenocarcinoma cells (IC50 of 5.6 μM), inducing apoptosis through the activation of caspases 3, 8, and 9. []
- Glucose Homeostasis: In 3T3-L1 adipocytes, this compound enhances insulin-induced glucose uptake. [] It also improves glucose homeostasis and insulin sensitivity in diet-induced obese (DIO) mice. [, ]
ANone: this compound has been a subject of scientific inquiry for several decades:
- Isolation and Structural Elucidation: Initial studies focused on isolating and characterizing this compound from natural sources, such as Ruta graveolens [, , ] and Boennighausenia sessilicarpa. [, ]
- Total Synthesis: The first enantioselective total synthesis of this compound marked a significant milestone, enabling further exploration of its biological activities and SAR. []
- Mechanism of Action and Biological Activities: Recent research efforts have focused on elucidating the mechanisms underlying this compound's diverse biological activities, including its antiviral [, , ], anti-tumor [, ], and glucose homeostasis-improving properties [, ].
ANone: Research on this compound demonstrates a clear convergence of different scientific disciplines:
- Natural Product Chemistry and Medicinal Chemistry: Isolation, structural elucidation, total synthesis, and SAR studies highlight the contribution of these disciplines. [, , , , , , , ]
- Biochemistry and Pharmacology: Understanding the interaction of this compound with its molecular targets, such as human topoisomerase IIα, PTP1B, and RXRα, involves these fields. [, , ]
- Cell Biology and Molecular Biology: Investigation of this compound's effects on cell lines and animal models exemplifies the role of these disciplines. [, , , ]
- Computational Chemistry and Drug Design: Utilizing molecular modeling and docking studies to understand this compound's binding mode with its targets signifies the involvement of computational approaches. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


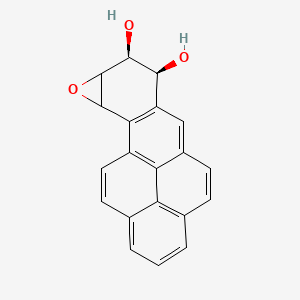
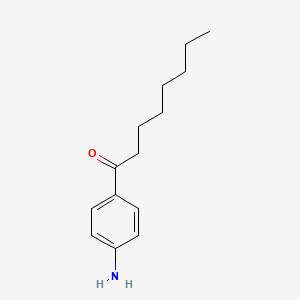

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1215666.png)


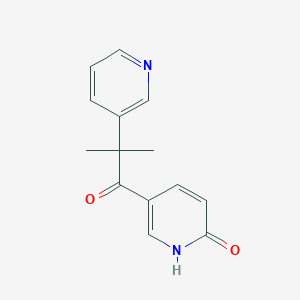



![[(8R,9R,10S,12S)-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1215678.png)
